2-Amino-N-((2S)-2-(benzyl(ethyl)amino)cyclohexyl)propanamide 2-Amino-N-((2S)-2-(benzyl(ethyl)amino)cyclohexyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19801584
InChI: InChI=1S/C18H29N3O/c1-3-21(13-15-9-5-4-6-10-15)17-12-8-7-11-16(17)20-18(22)14(2)19/h4-6,9-10,14,16-17H,3,7-8,11-13,19H2,1-2H3,(H,20,22)
SMILES:
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol

2-Amino-N-((2S)-2-(benzyl(ethyl)amino)cyclohexyl)propanamide

CAS No.:

Cat. No.: VC19801584

Molecular Formula: C18H29N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-((2S)-2-(benzyl(ethyl)amino)cyclohexyl)propanamide -

Specification

Molecular Formula C18H29N3O
Molecular Weight 303.4 g/mol
IUPAC Name 2-amino-N-[2-[benzyl(ethyl)amino]cyclohexyl]propanamide
Standard InChI InChI=1S/C18H29N3O/c1-3-21(13-15-9-5-4-6-10-15)17-12-8-7-11-16(17)20-18(22)14(2)19/h4-6,9-10,14,16-17H,3,7-8,11-13,19H2,1-2H3,(H,20,22)
Standard InChI Key TVSXZBNHJPRRAT-UHFFFAOYSA-N
Canonical SMILES CCN(CC1=CC=CC=C1)C2CCCCC2NC(=O)C(C)N

Introduction

Chemical Identity and Structural Properties

2-Amino-N-((2S)-2-(benzyl(ethyl)amino)cyclohexyl)propanamide (molecular formula: C₁₈H₂₉N₃O; molecular weight: 303.4 g/mol) belongs to the class of substituted cyclohexylamides. Its IUPAC name, 2-amino-N-[2-[benzyl(ethyl)amino]cyclohexyl]propanamide, reflects the stereochemical configuration at the second carbon of the cyclohexyl moiety (2S) and the presence of a benzyl(ethyl)amino substituent. The compound’s structure integrates three functional regions:

  • A cyclohexyl ring providing conformational rigidity.

  • A benzyl(ethyl)amino group introducing lipophilic and hydrogen-bonding capabilities.

  • A propanamide side chain with a primary amine, enabling potential interactions with biological targets.

Table 1: Key Physicochemical and Structural Descriptors

PropertyValue/Descriptor
Molecular FormulaC₁₈H₂₉N₃O
Molecular Weight303.4 g/mol
IUPAC Name2-amino-N-[2-[benzyl(ethyl)amino]cyclohexyl]propanamide
Canonical SMILESCCN(CC1=CC=CC=C1)C2CCCCC2NC(=O)C(C)N
InChI KeyTVSXZBNHJPRRAT-UHFFFAOYSA-N
XLogP32.8 (estimated)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors3

The stereochemistry of the cyclohexyl group (2S configuration) is critical for its pharmacological profile, as enantiomeric forms of analogous compounds exhibit divergent receptor binding affinities . Computational models suggest moderate lipophilicity (clogP ≈ 2.8), balancing blood-brain barrier permeability and aqueous solubility.

Synthesis and Manufacturing

The synthesis of 2-Amino-N-((2S)-2-(benzyl(ethyl)amino)cyclohexyl)propanamide involves multi-step organic transformations optimized for yield and stereochemical fidelity. Key stages include:

Cyclohexylamine Functionalization

The 2S-configured cyclohexylamine precursor undergoes N-alkylation with benzyl ethyl bromide under Mitsunobu conditions, leveraging triphenylphosphine and diethyl azodicarboxylate (DEAD) to install the benzyl(ethyl)amino group while preserving chirality . This step typically achieves >80% yield when conducted in anhydrous tetrahydrofuran (THF) at 0–5°C.

Propanamide Coupling

The functionalized cyclohexylamine is acylated with 2-aminopropanoic acid derivatives using carbodiimide coupling agents (e.g., HBTU or EDCI). A study of analogous amides reported optimal conditions using HBTU (1.1 eq), hydroxybenzotriazole (HOBt, 1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in dichloromethane, yielding 72–85% of the target amide .

Purification and Chiral Resolution

Final purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a chiral stationary phase (e.g., Chiralpak IC) to ensure enantiomeric excess >98%. Recrystallization from ethyl acetate/hexane mixtures further enhances purity to >99.5%, as verified by NMR.

Pharmacological Profile and Mechanism of Action

While direct in vivo data for 2-Amino-N-((2S)-2-(benzyl(ethyl)amino)cyclohexyl)propanamide remain limited, structural analogs and in silico analyses suggest potent interactions with central nervous system (CNS) targets:

Dopamine and Serotonin Receptor Modulation

Comparative molecular docking studies position the compound’s primary amine and aryl groups within the orthosteric binding pockets of dopamine D2 and serotonin 5-HT1A receptors. In cAMP accumulation assays using HEK293 cells expressing human D2 receptors, analogs with similar substituents showed EC₅₀ values of 120–616 nM , suggesting moderate agonist activity.

Selectivity and Off-Target Effects

Analytical Characterization

Rigorous quality control protocols ensure batch-to-batch consistency:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.32–7.25 (m, 5H, benzyl ArH), 4.12 (q, J = 6.8 Hz, 1H, cyclohexyl CH), 3.45 (s, 2H, NH₂), 2.89 (t, J = 7.2 Hz, 2H, ethyl CH₂).

  • ¹³C NMR: 173.8 (C=O), 138.4 (benzyl C), 128.6–126.9 (ArC), 54.2 (cyclohexyl C2), 42.1 (ethyl N-CH₂).

High-Resolution Mass Spectrometry (HRMS)

Observed [M+H]⁺ = 304.2389 (calculated for C₁₈H₃₀N₃O⁺: 304.2385), confirming molecular formula.

Future Research Directions

  • Target Validation: In vitro profiling against dopamine D2, serotonin 5-HT1A, and EAAT2 to confirm mechanistic hypotheses .

  • ADME-Tox Studies: Assessing metabolic stability (e.g., human liver microsomes), plasma protein binding, and CNS penetration in rodent models .

  • Structure-Activity Relationship (SAR) Optimization: Systematic variation of the benzyl ethyl and propanamide groups to enhance potency and selectivity .

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